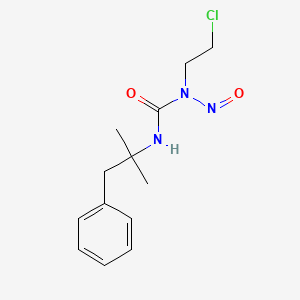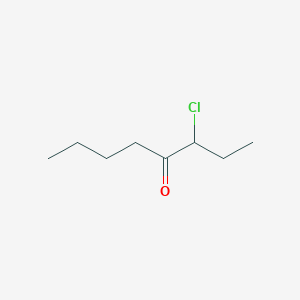
3-Chlorooctan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorooctan-4-one is an organic compound with the molecular formula C8H15ClO It is a chlorinated derivative of octanone, characterized by the presence of a chlorine atom at the third carbon and a ketone group at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorooctan-4-one typically involves the chlorination of octan-4-one. One common method is the reaction of octan-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third carbon position.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced separation techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorooctan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form alcohols or amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: 3-Chlorooctan-4-ol.
Substitution: 3-Hydroxyoctan-4-one or 3-Aminooctan-4-one.
Applications De Recherche Scientifique
3-Chlorooctan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the effects of chlorinated ketones on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Chlorooctan-4-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and proteins, affecting their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-Bromooctan-4-one: Similar structure but with a bromine atom instead of chlorine.
3-Fluorooctan-4-one: Similar structure but with a fluorine atom instead of chlorine.
3-Iodooctan-4-one: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 3-Chlorooctan-4-one is unique due to the specific reactivity of the chlorine atom, which can influence the compound’s chemical and biological properties differently compared to its bromine, fluorine, or iodine analogs. The chlorine atom’s size, electronegativity, and bond strength contribute to its distinct behavior in chemical reactions and interactions with biological targets.
Propriétés
Numéro CAS |
101251-85-8 |
|---|---|
Formule moléculaire |
C8H15ClO |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
3-chlorooctan-4-one |
InChI |
InChI=1S/C8H15ClO/c1-3-5-6-8(10)7(9)4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
GNIMWUVTLCMXGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


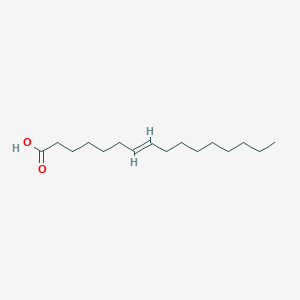
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)

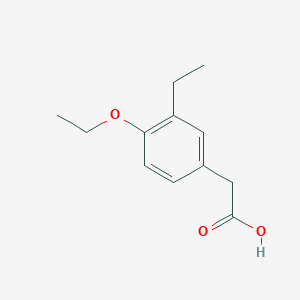
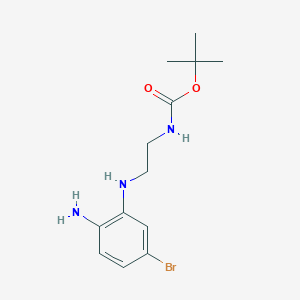

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)

